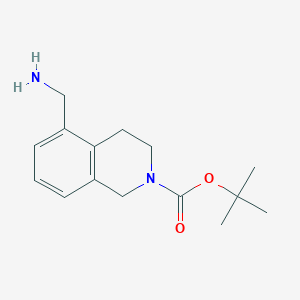

Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Overview

Description

Tert-butyl carbamate is a compound that has a molecular weight of 117.1463 . It’s also known as Carbamic acid, 1,1-dimethylethyl ester . Another compound, tert-butyl ((1- (aminomethyl)cyclopropyl)methyl)carbamate, has been mentioned in the context of storage temperature .

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl groups . For example, the synthesis of amino acid building blocks has been described in the literature . Another method involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis

The molecular structure of tert-butyl carbamate is available as a 2D Mol file or as a computed 3D SD file . The structure includes a carbamate group attached to a tert-butyl group .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as tert-butyl carbamate have been documented . It has a molecular weight of 117.1463 and its IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Scientific Research Applications

Synthetic Utility in Organic Chemistry

A significant application of this compound is in the realm of organic synthesis, where it acts as a versatile intermediate for various chemical reactions. For instance, it has been utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base, proceeding chemoselectively under mild conditions (Saito, Ouchi, & Takahata, 2006). This highlights its utility in facilitating chemoselective reactions, a valuable attribute in organic synthesis for constructing complex molecules efficiently.

Applications in Heterocyclic Chemistry

Another pivotal application is in the synthesis of heterocyclic compounds , where it provides a pathway to access various medicinally relevant structures. For example, it has been employed in the synthesis of isoquinoline heterocycles through a novel annulation reaction, offering an expedient route towards certain medicinally important isoquinoline heterocycles and relevant natural alkaloids (Li & Yang, 2005). This demonstrates its role in the construction of complex heterocyclic frameworks, which are prevalent in many bioactive compounds.

Development of Novel Reagents

Further research into the compound has led to its development as a novel and chemoselective tert-butoxycarbonylation reagent . Its ability to react with aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, achieving high yields under mild conditions, is particularly noteworthy (Ouchi, Saito, Yamamoto, & Takahata, 2002). This property makes it a valuable tool in the synthesis of protected amines and phenols, essential building blocks in pharmaceuticals and materials science.

Catalysis and Organic Transformations

In the field of catalysis, derivatives of Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been investigated for their potential as catalysts and intermediates in organic transformations . For example, its role in facilitating efficient synthesis pathways for complex molecules like isoquinolines and isochromenes through Pd-catalyzed oxidative carbonylation reactions has been explored (Gabriele et al., 2011). This underscores its versatility in enabling diverse chemical transformations, crucial for advancing synthetic methodologies.

Mechanism of Action

Target of Action

Compounds with similar structures, such as isoquinolines, are known to interact with various receptors and enzymes in the body .

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The aminomethyl group could potentially form hydrogen bonds with its target, while the tert-butyl group could participate in hydrophobic interactions .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Isoquinolines are involved in a variety of biological processes, so this compound could potentially affect multiple pathways .

Pharmacokinetics

The presence of the tert-butyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution .

Action Environment

The action of this compound could potentially be influenced by various environmental factors, such as pH and temperature. For example, the aminomethyl group could potentially be protonated or deprotonated depending on the pH, which could affect the compound’s interaction with its targets .

Safety and Hazards

Future Directions

The future directions in the field of chemistry involving similar compounds are promising. For instance, the development of new synthetic methods for the preparation of N-heterocyclic amines is an active area of research . The use of tert-butyl groups as a probe for NMR studies of macromolecular complexes is another interesting direction .

properties

IUPAC Name |

tert-butyl 5-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6H,7-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIPNUSHCFRGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

CAS RN |

1196156-49-6 | |

| Record name | tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1449806.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)

![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)

![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)

![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)

![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)

![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)